N-benzyl-5-bromo-2-iodobenzamide
Overview
Description
N-benzyl-5-bromo-2-iodobenzamide: is a chemical compound characterized by its molecular structure, which includes a benzamide core with bromo and iodo substituents at the 5th and 2nd positions, respectively, and a benzyl group attached to the nitrogen atom
Synthetic Routes and Reaction Conditions:
Starting Materials: The synthesis of this compound typically begins with 2-iodobenzamide and 5-bromobenzyl chloride as starting materials.
Reaction Conditions: The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures (around 80-100°C).
Catalysts: A base such as potassium carbonate (K2CO3) is often used to deprotonate the amide group, facilitating the nucleophilic substitution reaction.
Industrial Production Methods:
Batch Process: In an industrial setting, the compound is synthesized in large batches using continuous stirred-tank reactors (CSTR) to ensure consistent quality and yield.
Purification: The crude product is purified using recrystallization techniques, often involving solvents like methanol or ethanol to achieve high purity.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions to form corresponding carboxylic acids or esters.
Reduction: Reduction reactions can convert the iodine and bromine substituents to hydrogen, resulting in the formation of N-benzyl-5-bromo-2-aminobenzamide.
Substitution: Nucleophilic substitution reactions can replace the bromo and iodo groups with other nucleophiles, leading to a variety of derivatives.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate (KMnO4) or chromic acid (H2CrO4) are used under acidic conditions.
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a palladium catalyst.
Substitution: Nucleophiles such as sodium azide (NaN3) or potassium fluoride (KF) are used, often in polar aprotic solvents.
Major Products Formed:
Oxidation Products: Carboxylic acids, esters.
Reduction Products: Amines.
Substitution Products: Various substituted benzamides.
Scientific Research Applications
Chemistry: N-benzyl-5-bromo-2-iodobenzamide is used as a building block in organic synthesis, particularly in the construction of complex molecules. Biology: The compound serves as a probe in biological studies to understand enzyme-substrate interactions and protein binding. Medicine: Industry: The compound is utilized in the production of advanced materials and as an intermediate in the synthesis of other chemical products.
Mechanism of Action
The mechanism by which N-benzyl-5-bromo-2-iodobenzamide exerts its effects depends on its specific application. For example, in drug discovery, it may interact with molecular targets such as enzymes or receptors, inhibiting or activating specific pathways. The exact molecular targets and pathways involved would depend on the biological context and the specific derivatives formed.
Comparison with Similar Compounds
N-benzyl-2-iodobenzamide: Lacks the bromo substituent.
N-benzyl-5-bromobenzamide: Lacks the iodo substituent.
N-benzyl-2-bromobenzamide: Lacks both bromo and iodo substituents.
Uniqueness: N-benzyl-5-bromo-2-iodobenzamide is unique due to the presence of both bromo and iodo substituents, which can influence its reactivity and binding properties compared to its analogs.
This compound's versatility and potential applications make it a valuable subject of study in various scientific fields
Properties
IUPAC Name |
N-benzyl-5-bromo-2-iodobenzamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11BrINO/c15-11-6-7-13(16)12(8-11)14(18)17-9-10-4-2-1-3-5-10/h1-8H,9H2,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GIIRQHYZGARJQM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=C(C=CC(=C2)Br)I | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11BrINO | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
416.05 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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